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Compound of Interest

Compound Name: 5-Bromopyrazine-2-carboxylic acid

Cat. No.: B1287291 Get Quote

A comprehensive search for publicly available, experimental spectroscopic data (NMR, IR, and

MS) for 5-Bromopyrazine-2-carboxylic acid did not yield specific quantitative results

necessary for the creation of an in-depth technical guide. While general chemical information,

such as its molecular formula (C₅H₃BrN₂O₂) and molecular weight (approximately 202.99 g/mol

), is readily accessible, detailed experimental spectra and associated protocols are not

presently available in the public domain through standard scientific databases and literature

searches.

The generation of a detailed technical guide, as requested, requires specific data points for ¹H

NMR and ¹³C NMR (chemical shifts, coupling constants), Infrared (IR) spectroscopy (absorption

frequencies), and Mass Spectrometry (MS) (mass-to-charge ratios of fragments). Without

access to this experimental data, a quantitative analysis and the creation of detailed data

tables and experimental protocols for this specific compound is not possible.

For researchers, scientists, and drug development professionals seeking this information, it is

recommended to either perform the spectroscopic analysis in-house if a sample of 5-
Bromopyrazine-2-carboxylic acid is available or to consult commercial suppliers who may

provide such data upon request with a purchase.

While specific data is unavailable, a general prediction of the expected spectroscopic features

can be made based on the known functional groups of the molecule (a pyrazine ring, a bromine

atom, and a carboxylic acid).

Expected Spectroscopic Features:
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¹H NMR: The spectrum would likely show two signals in the aromatic region corresponding to

the two protons on the pyrazine ring. The carboxylic acid proton would appear as a broad

singlet at a significantly downfield chemical shift.

¹³C NMR: The spectrum would display five distinct signals for the five carbon atoms in the

molecule. The carbon of the carboxylic acid group would be the most downfield signal. The

carbons attached to the nitrogen and bromine atoms would also show characteristic

chemical shifts.

IR Spectroscopy: The spectrum would be characterized by a very broad O-H stretching band

for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. A strong C=O stretching

absorption for the carbonyl group would be expected around 1700 cm⁻¹. C-N and C-Br

stretching vibrations would also be present at lower wavenumbers.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to

the molecular weight of the compound. Due to the presence of bromine, a characteristic

isotopic pattern for the molecular ion (M and M+2 peaks in approximately a 1:1 ratio) would

be expected. Fragmentation would likely involve the loss of the carboxylic acid group and

other characteristic cleavages of the pyrazine ring.

Below is a generalized workflow for spectroscopic analysis, which would be applicable for the

characterization of 5-Bromopyrazine-2-carboxylic acid once the data is obtained.
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General Workflow for Spectroscopic Analysis
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Spectroscopic Analysis
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¹H and ¹³C NMR Spectroscopy Infrared (IR) Spectroscopy Mass Spectrometry (MS)

Process NMR Data (FT, Phasing, Baseline Correction) Analyze IR Spectrum (Peak Picking) Analyze Mass Spectrum (Peak Identification, Fragmentation Analysis)

Correlate Spectral Data to Molecular Structure

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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